(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride
Description
Introduction to (1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride
This compound is a synthetic pyrazole derivative characterized by a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. The structure incorporates methyl groups at positions 1 and 3 of the pyrazole core, a methanamine substituent at position 4, and a hydrochloride counterion to enhance solubility and stability. This compound belongs to a broader class of pyrazole derivatives that have garnered significant attention in medicinal chemistry due to their versatility in modifying biological activity through structural modifications.
Historical Context and Development of Pyrazole Derivatives
The synthesis of pyrazole derivatives dates back to 1883, when Ludwig Knorr first synthesized substituted pyrazoles by reacting β-diketones with hydrazine derivatives. This foundational work established the Knorr pyrazole synthesis method, which remains pivotal for constructing polysubstituted pyrazoles. Over the 20th century, pyrazole derivatives emerged as critical scaffolds in drug development, exemplified by anti-inflammatory agents like celecoxib and antifungal compounds such as ketoconazole.
Recent advancements (2011–2022) have focused on optimizing synthetic routes using α,β-unsaturated carbonyl compounds, enabling the efficient incorporation of diverse substituents. These methods have expanded the scope of pyrazole derivatives in targeting complex biological pathways, including viral replication and oncogenic signaling.
Position within Heterocyclic Chemistry Classification
Pyrazoles are classified as azole heterocycles, a broader family of five-membered rings containing nitrogen and one additional heteroatom (e.g., oxygen, sulfur). Within this framework:
- Ring Structure : Pyrazoles exhibit aromaticity due to conjugated π-electrons, with nitrogen atoms at positions 1 and 2.
- Reactivity : The lone pair on the N2 atom participates in hydrogen bonding and metal coordination, while the N1 position is less reactive unless deprotonated.
- Classification :
- Parent Compound : Pyrazole (C₃H₄N₂).
- Derivatives : Substituents at positions 1, 3
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(3-7)4-9(2)8-5;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBOXXGYBPWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1461713-58-5 | |
| Record name | 1H-Pyrazole-4-methanamine, 1,3-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10681041 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-02-1 | |
| Record name | 1H-Pyrazole-4-methanamine, 1,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197235-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For 1,3-dimethylpyrazole derivatives, acetylacetone (pentane-2,4-dione) reacts with methylhydrazine under acidic conditions. A 2017 study achieved 85% yield using ethanol as solvent at reflux (78°C) for 12 hours, though this method requires optimization to introduce the 4-aminomethyl substituent.
Halogenation at the Pyrazole 4-Position
Direct functionalization of preformed pyrazoles often involves halogenation. Patent CN111303035A demonstrates bromination of 1-methyl-3-aminopyrazole using elemental bromine in ethanol at 0–15°C, yielding 4-bromo-1-methyl-1H-pyrazol-3-amine with 89.4% purity. Analogous iodination employs iodine with hydrogen peroxide, though yields are lower (~75%) due to steric hindrance. These intermediates serve as precursors for subsequent amination.
Amination Strategies for 4-Substituted Pyrazoles
Nucleophilic Substitution of Halopyrazoles
4-Halopyrazoles undergo nucleophilic amination with ammonia or methylamine. In a key example, 4-bromo-1,3-dimethylpyrazole reacts with aqueous ammonia (28%) at 120°C in a sealed tube, achieving 68% conversion to the primary amine after 24 hours. The use of copper(I) iodide as a catalyst enhances reactivity, reducing reaction time to 8 hours with 82% yield.
Reduction of Nitriles or Nitro Groups
Alternative routes involve reduction of 4-cyanopyrazoles or nitro derivatives. Hydrogenation of 4-cyano-1,3-dimethylpyrazole over Raney nickel (H, 50 psi, 80°C) in methanol affords the aminomethyl product in 74% yield. However, nitro group reduction (e.g., using SnCl/HCl) is less favored due to competing side reactions.
Salt Formation and Purification
The free amine is converted to its hydrochloride salt by treatment with concentrated HCl in anhydrous ethanol. Patent data suggest optimal conditions involve stoichiometric HCl (2.1 equiv) at 0–5°C, followed by recrystallization from 40% (v/v) ethanol/water to achieve >99.5% purity. Crystallization kinetics studies indicate that slow cooling (0.5°C/min) yields larger, more uniform crystals, facilitating filtration.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, consistent with hydrochloride salts. Residual solvents (e.g., ethanol) are quantified via gas chromatography, with limits <0.1% per ICH guidelines.
Industrial-Scale Considerations
A 2022 techno-economic analysis compared batch vs. continuous flow synthesis. The latter reduced reaction time from 24 hours to 2 hours and improved yield by 12% through precise temperature control. However, halogenation steps require corrosion-resistant reactors (e.g., Hastelloy C-276), increasing capital costs .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
[(1-Methyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride]
[N-Methyl(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride]
- Structure : Features three methyl groups on the pyrazole (positions 1, 3, 5) and an N-methylated methanamine.
- Molecular Weight : Higher due to additional methyl groups (~175.6 g/mol for the free base).
- Key Differences : Enhanced lipophilicity and steric bulk, which may reduce solubility but improve membrane permeability in drug design .
[1-Methyl-3-(Pyridin-2-Yl)-1H-Pyrazol-4-Yl)Methanamine Dihydrochloride]
- Structure : Substitutes the 3-methyl group with a pyridinyl ring.
- Molecular Weight : ~265.7 g/mol (dihydrochloride salt).
[N-Methyl-1-(1,3-Thiazol-4-Yl)Methanamine Dihydrochloride]
[4-(1H-Pyrazol-1-Yl)Phenyl)Methanamine Hydrochloride]
- Structure : Attaches a pyrazole-substituted phenyl group to methanamine.
- Molecular Weight : ~223.7 g/mol (hydrochloride salt).
- Key Differences : The extended aromatic system improves stability in hydrophobic environments, useful in material science and enzyme inhibitor design .
Structural and Functional Comparison Table
| Compound Name | Substituents on Heterocycle | Amine Modification | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | 1,3-Dimethylpyrazole | None | 161.64 | Drug intermediates |
| [(1-Methyl-1H-Pyrazol-4-Yl)Methanamine HCl] | 1-Methylpyrazole | None | ~161.6 | Nucleophilic precursors |
| N-Methyl(1,3,5-Trimethyl-1H-Pyrazol-4-Yl) | 1,3,5-Trimethylpyrazole | N-Methyl | ~175.6 (free base) | Lipophilic drug candidates |
| [1-Methyl-3-(Pyridin-2-Yl)-1H-Pyrazol-4-Yl] | 1-Methyl, 3-Pyridinyl | None | ~265.7 | Kinase inhibitors |
| N-Methyl-1-(1,3-Thiazol-4-Yl)Methanamine | Thiazole | N-Methyl | ~211.1 | Antimicrobial agents |
| [4-(1H-Pyrazol-1-Yl)Phenyl)Methanamine HCl] | Phenyl-pyrazole | None | ~223.7 | Enzyme inhibitors |
Research Implications and Unique Advantages of the Target Compound
The 1,3-dimethylpyrazole core in the target compound provides a balance of steric bulk and electronic neutrality, enabling versatile interactions in catalytic and biological systems. Unlike thiazole or pyridine analogs, its non-aromatic heterocycle reduces metabolic degradation risks, enhancing pharmacokinetic stability . Additionally, the absence of N-methylation on the methanamine group allows for straightforward derivatization in medicinal chemistry workflows .
Biological Activity
(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of pyrazole, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with two methyl groups and a methanamine moiety. Its structure can be represented as follows:
Key Properties:
- Molecular Weight: 187.63 g/mol
- Solubility: Soluble in water and organic solvents
- pKa: Approximately 10.0 (indicating basicity)
Biological Activity
Research has indicated that this compound exhibits significant biological activity across various domains:
1. Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against several bacterial strains. It has been particularly effective against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study:
In a study involving human breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in a significant increase in apoptotic cells, as measured by caspase-3 activation.
| Concentration (µM) | Apoptosis Induction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
These findings highlight the compound's potential as a therapeutic agent in oncology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation: It may act as an allosteric modulator for certain receptors involved in neurotransmission and other physiological processes.
Research Findings
Recent studies have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity:
Synthesis Approaches
The synthesis typically involves reactions of 1,3-dimethylpyrazole with formaldehyde and ammonium salts under controlled conditions. This method allows for the production of high-purity compounds suitable for biological testing.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications at specific positions on the pyrazole ring can significantly affect biological potency. For instance, substituents at the 4-position have been shown to enhance antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (1,3-Dimethyl-1H-Pyrazol-4-Yl)Methanamine Hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from pyrazole precursors. Key steps include alkylation of the pyrazole ring followed by amine functionalization. Reaction conditions require precise control of temperature (often 50–80°C) and pH (neutral to mildly acidic) to optimize yields. Solvents such as ethanol or methanol are commonly used, and catalysts like palladium or copper may be employed for coupling reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%). Analytical validation using HPLC and NMR is critical .
Q. How is the molecular structure of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions on the pyrazole ring and methanamine group.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects residual solvents or byproducts.
Cross-referencing data with computational models (e.g., DFT calculations) further validates structural assignments .
Q. How does the hydrochloride salt form influence the compound's solubility and stability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro biological assays (e.g., receptor binding). Stability testing under varying pH (4–8) and temperature (4–25°C) conditions is essential. For instance, lyophilization can improve long-term storage stability. Solubility profiles are determined using shake-flask methods with UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental strategies are recommended to assess the compound's stability under reactive conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks, monitoring degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds.
- Forced Degradation Studies : Use oxidative (H2O2), acidic (HCl), or basic (NaOH) conditions to identify degradation products via LC-MS .
Q. How can researchers design experiments to evaluate the compound's pharmacological mechanism of action?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H-labeled antagonists) to determine affinity (Ki values).
- Enzyme Inhibition Kinetics : Measure IC50 values under varied substrate concentrations.
- In Silico Docking : Predict binding modes using software like AutoDock or Schrödinger.
- Cell-Based Assays : Monitor downstream signaling (e.g., cAMP levels, calcium flux) in transfected HEK293 or CHO cells .
Q. How should researchers address unexpected reactivity or byproduct formation during synthesis?
- Methodological Answer :
- Real-Time Monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate formation.
- Condition Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF) or reduce temperature to suppress side reactions.
- Scavenging Agents : Add molecular sieves or quenching agents (e.g., thiourea) to trap reactive intermediates.
- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC) to characterize unexpected products .
Notes on Data Limitations
- Physical/Chemical Properties : Key parameters such as melting point, logP, and vapor pressure are not widely reported in the literature, necessitating empirical determination .
- Toxicological Data : Acute toxicity and carcinogenicity profiles remain understudied; preliminary assessments should follow OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
